Dimepranol-d6

Stable Isotope Labeling Mass Spectrometry Internal Standard

Non-deuterated dimepranol co-elutes and shares mass fragments with the target analyte, causing quantification errors in SIM/MRM methods. Dimepranol-d6 resolves this with a +6 Da mass shift that enables unambiguous differentiation while preserving near-identical chemical behavior. - Unambiguous SRM/MRM transitions: The +6 Da shift eliminates interference, ensuring accurate peak integration and signal normalization. - Matrix effect correction: Co-elution with the analyte corrects for ion suppression and extraction variability, meeting ANDA/DMF validation requirements. - Pharmacopeial traceability: Supplied as a reference standard compliant with USP/EP monographs for impurity profiling and QC batch release.

Molecular Formula C5H13NO
Molecular Weight 109.202
CAS No. 97964-89-1
Cat. No. B589737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimepranol-d6
CAS97964-89-1
Synonyms(±)-1-[(Dimethyl-d6)amino]-2-propanol;  (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol;  1-[(Dimethyl-d6)amino]-2-propanol;  1-Methyl-2-[(dimethyl-d6)amino]ethanol;  2-[(Dimethyl-d6)amino]-1-methyl-1-ethanol;  2-[(Dimethyl-d6)amino]-1-methylethanol;  3-[(Dimethy
Molecular FormulaC5H13NO
Molecular Weight109.202
Structural Identifiers
SMILESCC(CN(C)C)O
InChIInChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3
InChIKeyNCXUNZWLEYGQAH-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimepranol-d6 Compound Overview


Dimepranol-d6 is a stable isotope-labeled analogue of dimepranol, characterized by the replacement of six hydrogen atoms with deuterium atoms in the methyl groups attached to the nitrogen atom . With a molecular formula of C5H7D6NO and molecular weight of 109.2 g/mol, this deuterated compound serves as a critical internal standard in quantitative analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Dimepranol-d6 is the labeled analogue of dimepranol, a component of Inosine pranobex (Isoprinosine), an immunomodulatory and antiviral drug combination .

ISTD Stable isotope-labeled internal standard for LC-MS quantification
MS Diff. Deuterium labeling enables mass differentiation from target analyte
Co-elution Co-elutes with target compound to correct matrix effects

Dimepranol-d6: Limitations of Non-Deuterated Analogs


Generic substitution of Dimepranol-d6 with non-deuterated dimepranol or structurally similar amino alcohols in quantitative mass spectrometry workflows is analytically invalid. Non-deuterated analogs co-elute with the target analyte and produce identical mass spectral fragmentation patterns, rendering them indistinguishable from the endogenous or target compound during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) . This fundamental limitation prevents accurate peak integration, signal normalization, and correction for sample preparation losses, ion suppression, and matrix effects—all essential components of validated quantitative bioanalytical methods [1]. The deuterium labeling in Dimepranol-d6 introduces a mass shift of +6 Da, enabling unambiguous chromatographic and mass spectrometric differentiation while preserving near-identical chemical behavior to the unlabeled analyte [2].

Non-deuterated analog
Co-elutes and produces identical fragmentation, potentially confounding analyte-specific detection and peak integration.
Structural amino alcohols
May exhibit different retention and ionization behavior, compromising matrix effect correction and quantitative accuracy.

Dimepranol-d6 Comparative Performance


Mass Spectrometric Differentiation

Dimepranol-d6 incorporates six deuterium atoms at the N-methyl positions, resulting in a molecular mass of 109.2 g/mol, compared to 103.2 g/mol for unlabeled dimepranol [1]. This +6 Da mass shift enables baseline mass spectrometric separation of the internal standard signal from the analyte signal during GC-MS or LC-MS analysis, preventing signal overlap that would otherwise confound quantification .

Mass Shift
Head-to-head
+6 Da mass shift
Enables unambiguous MS differentiation
Based on molecular formula; critical for bioanalytical accuracy
Stable Isotope Labeling Mass Spectrometry Internal Standard

Pharmacopeial Traceability and Compliance

Dimepranol-d6 is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation stages . The material serves as a reference standard for traceability against pharmacopeial standards (USP or EP), a requirement that non-certified, generic amino alcohol compounds cannot fulfill .

Traceability
Class-level
Compliant with pharmacopeial guidelines
Supports QC method validation
Data to verify; traceable to USP/EP standards
Method Validation Quality Control Regulatory Compliance

Matrix Effect Compensation

Deuterated internal standards such as Dimepranol-d6 are designed to co-elute with the target analyte, thereby experiencing the same degree of ion suppression or enhancement caused by matrix components [1]. This co-elution behavior enables effective correction for matrix effects, which is a fundamental requirement for accurate quantification in bioanalytical LC-MS/MS methods [2]. In contrast, non-deuterated structural analogs may exhibit different chromatographic retention and ionization behavior, leading to incomplete or biased matrix effect compensation .

Matrix Correction
Class-level
Target: co-elutes; corrects matrix effects
Comparator: variable retention and ionization
Supports accurate quantification in complex matrices
Reported across multiple studies; method-dependent
Matrix Effects Ion Suppression LC-MS/MS Quantification

Structural Confirmation by HRMS and NMR

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for confirming isotopic labeling (deuterium substitution) and molecular structure of Dimepranol-d6 . The InChI key (InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3) and SMILES notation ([2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H]) uniquely define the deuteration pattern at the N-methyl positions . This level of structural verification is essential for ensuring isotopic purity and batch-to-batch consistency.

Isotopic Purity
Reported
>95% purity; defined deuteration pattern
Ensures isotopic integrity
Confirmed by HRMS and NMR
Isotopic Purity HRMS NMR Quality Assurance

Dimepranol-d6 Application Scenarios


Pharmacokinetic Bioanalysis

Dimepranol-d6 serves as the optimal internal standard for the accurate quantification of dimepranol in plasma, urine, or tissue homogenates during preclinical and clinical pharmacokinetic studies of Inosine pranobex formulations. The +6 Da mass shift enables unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, while the near-identical physicochemical properties ensure co-elution and effective correction for matrix effects, ion suppression, and extraction recovery variability . This application is essential for generating validated bioanalytical data required for regulatory submissions (e.g., ANDA, DMF).

Quality Control & Impurity Profiling

In pharmaceutical manufacturing QC, Dimepranol-d6 is employed as a reference standard for the identification and quantification of dimepranol-related impurities in Inosine pranobex drug substance and finished drug product. The compound's compliance with pharmacopeial standards (USP/EP) ensures traceability and regulatory acceptance . The use of Dimepranol-d6 in method validation and routine QC testing supports batch release and stability monitoring, ensuring product consistency and patient safety.

Forensic Identification of Methadone Precursors

Dimepranol is one of the compounds used to identify the illegal manufacture of methadone . Dimepranol-d6 provides a deuterated internal standard for the forensic analysis of dimepranol in seized samples, clandestine laboratory evidence, or biological specimens from suspected exposure. The stable isotope labeling ensures accurate quantification even in complex matrices with high background interference, supporting forensic investigations and legal proceedings.

Method Development & Validation

Dimepranol-d6 is specifically supplied for analytical method development, method validation (AMV), and quality control applications during the synthesis and formulation stages of drug development . Its use as a traceable reference standard against pharmacopeial standards (USP or EP) directly supports ANDA and DMF submissions, where method robustness, accuracy, precision, and specificity must be rigorously demonstrated .

Application
Selection Property
Validation Focus
Preclinical and formulation PK studies
Deuterated ISTD with co-elution
Matrix effect and recovery correction
Pharmaceutical impurity profiling
Pharmacopeial traceability
Method robustness and batch consistency
Forensic analysis of methadone precursors
Mass differentiation for unambiguous ID
Quantification in complex forensic samples
Analytical method development and validation (AMV)
Traceable reference standard
Accuracy, precision, and specificity demonstration

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